1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
CAS No.: 294877-36-4
Cat. No.: VC2474617
Molecular Formula: C12H11ClN2O
Molecular Weight: 234.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 294877-36-4 |
|---|---|
| Molecular Formula | C12H11ClN2O |
| Molecular Weight | 234.68 g/mol |
| IUPAC Name | 1-(3-chlorophenyl)-3,5-dimethylpyrazole-4-carbaldehyde |
| Standard InChI | InChI=1S/C12H11ClN2O/c1-8-12(7-16)9(2)15(14-8)11-5-3-4-10(13)6-11/h3-7H,1-2H3 |
| Standard InChI Key | FZBWBUFTEPDFBG-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NN1C2=CC(=CC=C2)Cl)C)C=O |
| Canonical SMILES | CC1=C(C(=NN1C2=CC(=CC=C2)Cl)C)C=O |
Introduction
Chemical Identity and Properties
1-(3-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde belongs to the pyrazole class of heterocyclic compounds, characterized by a five-membered ring containing two adjacent nitrogen atoms. The compound features a 3-chlorophenyl group attached to one of the nitrogen atoms (N1), methyl groups at the 3 and 5 positions, and an aldehyde functional group at the 4 position of the pyrazole ring.
| Property | Value |
|---|---|
| CAS Number | 294877-36-4 |
| Molecular Formula | C₁₂H₁₁ClN₂O |
| Molecular Weight | 234.68 g/mol |
| IUPAC Name | 1-(3-chlorophenyl)-3,5-dimethylpyrazole-4-carbaldehyde |
| State | Solid |
| Melting Point | Not reported specifically, similar compounds: 93-95°C |
| Solubility | Soluble in organic solvents (DMSO, chloroform, DMF) |
The compound's structure consists of a planar pyrazole ring with a coplanar aldehyde group, facilitating its electrophilic reactivity. The presence of the 3-chlorophenyl substituent introduces steric hindrance, which influences the compound's reactivity and binding properties in biological systems.
Synthesis Methods
Several synthetic routes have been developed for the preparation of 1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, with the Vilsmeier-Haack reaction being the most commonly employed method.
Vilsmeier-Haack Formylation
The primary synthetic approach involves the Vilsmeier-Haack reaction, using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to introduce the formyl group at the 4-position of the pyrazole ring . A general scheme for this synthesis is as follows:
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Formation of 1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole from 3-chlorophenylhydrazine and acetylacetone
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Formylation using the Vilsmeier complex (POCl₃/DMF) at 90-120°C
The reaction typically yields the desired product in 70-85% yield after purification .
Alternative Methods
An alternative approach involves the use of 2,4,6-trichloro triazine in N,N-dimethylformamide at room temperature, starting from the corresponding methyl ketone hydrazones. This method has been reported to produce various 3-aryl(alkyl)-1-phenyl-1H-pyrazole-4-carbaldehydes in good yields .
Chemical Reactions and Reactivity
The reactivity of 1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is largely governed by the aldehyde functional group at the 4-position of the pyrazole ring.
Oxidation Reactions
The aldehyde group can be readily oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) in water-pyridine medium. This reaction produces 1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid in high yield . The acid can be further converted to acid chlorides, esters, and amides through standard transformations.
Reduction Reactions
The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄) in methanol or ethanol, or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran. This results in the formation of 1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-methanol .
Condensation Reactions
The aldehyde functionality readily undergoes condensation reactions with various nucleophiles:
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With active methylene compounds: Knoevenagel condensation with compounds like malononitrile, ethyl cyanoacetate, or acetylacetone.
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With amines: Formation of Schiff bases (imines).
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With hydrazines: Production of hydrazones, which can be further cyclized to form new heterocycles.
For example, condensation with semicarbazide yields the corresponding semicarbazone, while reaction with hydroxylamine produces the oxime derivative .
Hydroxyalkylation (Friedel-Crafts Type Reactions)
The compound can participate in Friedel-Crafts type reactions, where the aldehyde group reacts with aromatic compounds in the presence of acidic catalysts to form hydroxyalkylated products .
Biological Activity and Applications
Pyrazole derivatives, including 1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, exhibit diverse biological activities, making them valuable scaffolds in medicinal chemistry.
Antimicrobial Properties
Similar pyrazole derivatives have demonstrated significant antimicrobial activity against various bacterial strains. Although specific data for 1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is limited, structurally related compounds have shown promising results against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC Range for Similar Compounds (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.25-1.0 |
| Escherichia coli | 0.30-1.2 |
| Pseudomonas aeruginosa | 0.40-1.5 |
| Cancer Cell Line | IC₅₀ Range for Similar Compounds (μM) |
|---|---|
| MCF7 (Breast cancer) | 12.5-20.0 |
| A549 (Lung cancer) | 15.0-30.0 |
| HeLa (Cervical cancer) | 20.0-35.0 |
Other Biological Activities
Compounds with similar structures have also shown potential as:
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Serotonin receptor modulators
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Anti-inflammatory agents
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Antileishmanial and antimalarial compounds
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Enzyme inhibitors
These activities suggest that 1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde could serve as a lead compound for the development of new therapeutic agents targeting various diseases.
Analytical Characterization
Various analytical techniques are employed to characterize 1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde and confirm its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy typically reveals:
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Aldehyde proton signal at δ 9.8-10.2 ppm
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Aromatic protons from the 3-chlorophenyl group at δ 7.2-8.0 ppm
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Methyl group signals at δ 2.3-2.6 ppm
¹³C NMR shows:
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Aldehyde carbon signal at approximately δ 185 ppm
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Pyrazole ring carbon signals between δ 115-150 ppm
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Methyl carbon signals at δ 10-15 ppm
Infrared (IR) Spectroscopy
Key IR absorption bands include:
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C=O stretching of the aldehyde group at 1670-1700 cm⁻¹
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C=N stretching of the pyrazole ring at 1550-1600 cm⁻¹
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C-Cl stretching at 750-800 cm⁻¹
Mass Spectrometry
Mass spectrometric analysis typically shows:
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Molecular ion peak at m/z 234 (M⁺)
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Fragment peaks corresponding to the loss of the aldehyde group (M⁺-CHO)
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Peaks representing cleavage of the N-aryl bond
X-ray Crystallography
X-ray diffraction studies of similar compounds reveal a planar pyrazole ring with a coplanar aldehyde group, facilitating electrophilic reactivity. The 3-chlorophenyl substituent typically shows some degree of twisting relative to the pyrazole plane due to steric considerations .
Comparison with Similar Compounds
Understanding structure-activity relationships requires comparison with structurally related compounds.
Positional Isomers
The 4-chlorophenyl isomer (1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde) differs in the position of the chlorine atom on the phenyl ring. This structural change can affect physical properties, reactivity, and biological activity .
Related Functional Groups
Comparison with the corresponding carboxylic acid (1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid) provides insights into how oxidation state affects properties and activity.
| Compound | Molecular Weight (g/mol) | Functional Group | Key Differences |
|---|---|---|---|
| 1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | 234.68 | Aldehyde (CHO) | Higher reactivity, intermediary oxidation state |
| 1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | 250.68 | Carboxylic acid (COOH) | Less reactive, higher oxidation state, acidic properties |
| 1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | 234.68 | Aldehyde (CHO) | Different chlorine position, altered electronic distribution |
| 5-chloro-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde | 255.10 | Aldehyde (CHO) | Additional chlorine on pyrazole ring, different methyl pattern |
Structure-Activity Relationships
Studies on pyrazole derivatives indicate that:
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The position of substituents on the phenyl ring affects binding to biological targets
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The presence of the aldehyde group at position 4 is often crucial for biological activity
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Methyl groups at positions 3 and 5 can enhance lipophilicity and membrane permeability
These structure-activity relationships provide valuable insights for the design of more potent and selective compounds with desired biological properties.
Application in Synthesis
1-(3-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde serves as a versatile building block in organic synthesis.
Synthesis of Chalcones
The compound readily undergoes aldol condensation with acetophenones and other ketones to form chalcones, which themselves exhibit diverse biological activities .
Heterocycle Synthesis
The aldehyde functionality enables the synthesis of various heterocyclic systems:
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Pyridines via condensation with β-aminocrotonates
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Pyrimidines through reaction with guanidine derivatives
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Oxadiazoles via oxidative cyclization of acylhydrazones
Medicinal Chemistry Applications
As a synthetic intermediate, the compound contributes to the development of:
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Enzyme inhibitors
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Receptor modulators
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Anti-infective agents
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Anti-inflammatory compounds
These applications underscore the significance of 1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde in medicinal chemistry and drug discovery .
Future Research Directions
Several promising research avenues warrant further investigation:
Structural Modifications
Systematic modification of the compound's structure could enhance its biological activity and physicochemical properties. Potential modifications include:
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Substitution of the chlorine atom with other halogens or functional groups
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Variation of the substituents at the 3 and 5 positions
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Introduction of additional functional groups on the pyrazole ring
Biological Activity Profiling
Comprehensive biological screening would provide valuable insights into the compound's therapeutic potential:
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Antimicrobial activity against resistant strains
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Anticancer effects against diverse tumor cell lines
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Anti-inflammatory and analgesic properties
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Enzyme inhibition profiles
Computational Studies
Molecular modeling and computational methods could elucidate:
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Binding modes with biological targets
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Structure-activity relationships
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Physicochemical properties and ADME (Absorption, Distribution, Metabolism, Excretion) profiles
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